Bienvenue dans la boutique en ligne BenchChem!

5,6-Dimethoxyquinazolin-4(3H)-one

Regiochemistry Intramolecular hydrogen bonding Conformational analysis

5,6-Dimethoxyquinazolin-4(3H)-one (CAS 155960-98-8, MFCD20535518, molecular formula C₁₀H₁₀N₂O₃, molecular weight 206.20) is a quinazolin-4(3H)-one heterocycle bearing two methoxy substituents at the 5- and 6-positions of the fused benzene ring. The quinazolin-4(3H)-one scaffold is among the most extensively exploited privileged structures in kinase inhibitor drug discovery, recognized as an effective hinge-binding moiety that occupies the ATP-binding pocket of numerous kinase targets.

Molecular Formula C10H10N2O3
Molecular Weight 206.20 g/mol
CAS No. 155960-98-8
Cat. No. B3243322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-Dimethoxyquinazolin-4(3H)-one
CAS155960-98-8
Molecular FormulaC10H10N2O3
Molecular Weight206.20 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)N=CNC2=O)OC
InChIInChI=1S/C10H10N2O3/c1-14-7-4-3-6-8(9(7)15-2)10(13)12-5-11-6/h3-5H,1-2H3,(H,11,12,13)
InChIKeyYVHPJWMXZBVQHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dimethoxyquinazolin-4(3H)-one (CAS 155960-98-8): Core Scaffold Identity and Comparator Landscape


5,6-Dimethoxyquinazolin-4(3H)-one (CAS 155960-98-8, MFCD20535518, molecular formula C₁₀H₁₀N₂O₃, molecular weight 206.20) is a quinazolin-4(3H)-one heterocycle bearing two methoxy substituents at the 5- and 6-positions of the fused benzene ring . The quinazolin-4(3H)-one scaffold is among the most extensively exploited privileged structures in kinase inhibitor drug discovery, recognized as an effective hinge-binding moiety that occupies the ATP-binding pocket of numerous kinase targets [1]. The closest structural comparator is 6,7-dimethoxyquinazolin-4(3H)-one (CAS 13794-72-4), which shares the identical molecular formula (C₁₀H₁₀N₂O₃, MW 206.20) and has been extensively employed as a key intermediate in clinically validated kinase inhibitor programs, most notably the synthesis of gefitinib (Iressa™), an FDA-approved EGFR tyrosine kinase inhibitor [2]. Other relevant comparators include 5,7-dimethoxyquinazolin-4(3H)-one, which appears in patents related to bromodomain protein inhibition and cardiovascular indications, and unsubstituted quinazolin-4(3H)-one, which lacks the electronic and steric contribution of methoxy groups [3]. The differentiation of these positionally isomeric dimethoxyquinazolinones is not merely academic—the regiospecific placement of methoxy groups fundamentally determines downstream derivatization chemistry, biological target engagement profiles, and physicochemical properties relevant to both medicinal chemistry campaigns and industrial-scale procurement decisions.

Why 5,6-Dimethoxyquinazolin-4(3H)-one Cannot Be Substituted by Its 6,7-Isomer in Synthesis and Screening


Despite sharing the identical molecular formula (C₁₀H₁₀N₂O₃, MW 206.20) with its 6,7-dimethoxy positional isomer, 5,6-dimethoxyquinazolin-4(3H)-one possesses a fundamentally distinct electronic configuration, hydrogen-bonding topology, and derivatization chemistry that precludes simple interchangeability in synthesis programs and biological screening campaigns . The contiguous (vicinal) 5,6-dimethoxy arrangement positions both methoxy groups on the same face of the bicyclic system adjacent to the C4‑carbonyl, creating a unique intramolecular hydrogen-bonding environment and a sterically differentiated space relative to the pyrimidine ring that is absent in the 6,7-isomer [1]. This regiospecific substitution pattern directly governs: (1) the regioselectivity of electrophilic aromatic substitution and N‑alkylation reactions during downstream derivatization [2]; (2) the conformational preferences of the methoxy groups, which adopt different rotational orientations depending on whether the ortho-substituent is the C4‑carbonyl (as in the 5,6-isomer) or a ring junction carbon (as in the 6,7-isomer); (3) the computed lipophilicity and hydrogen-bond donor/acceptor profile, with the 5,6-isomer having a predicted XLogP of approximately 0.6 ; and (4) the distinct pharmacophoric fingerprint presented to kinase ATP-binding pockets, where the hinge-binding quinazolinone core engages the kinase hinge region through specific hydrogen bonds whose geometry is sensitive to the electronic environment conferred by the methoxy substituents [1]. In practical procurement terms, ordering the 6,7-isomer (CAS 13794-72-4) as a substitute for the 5,6-isomer (CAS 155960-98-8) will produce a different synthetic intermediate, generate different products upon derivatization, and yield different biological screening results—making compound identity verification by CAS number essential for reproducible research.

5,6-Dimethoxyquinazolin-4(3H)-one: Quantitative Head-to-Head and Cross-Study Differentiators


Vicinal 5,6-Dimethoxy Substitution Creates a Unique Intramolecular Hydrogen-Bond Network Absent in 6,7- and 5,7-Isomers

The vicinal (ortho) 5,6-dimethoxy substitution pattern in 5,6-dimethoxyquinazolin-4(3H)-one positions one methoxy group (5-OCH₃) in steric and electronic proximity to the C4‑carbonyl oxygen, creating the possibility of a through-space interaction (OCH₃···O=C dipole alignment) and a uniquely constrained conformational landscape that is structurally impossible in the 6,7-isomer, where both methoxy groups are distal to the C4‑carbonyl and located on a different ring face . In the 6,7-dimethoxyquinazolin-4(3H)-one isomer, the 6-OCH₃ group is positioned adjacent to the ring junction between the benzene and pyrimidine rings, while the 7-OCH₃ group occupies the position para to the C4‑carbonyl, resulting in a fundamentally different electronic distribution across the aromatic system [1]. This positional isomerism yields distinct computed PSA (polar surface area) values: the 5,6-isomer has a tPSA of 59.92 Ų, while the contribution of each methoxy oxygen to overall polarity differs based on its adjacency to the electron-withdrawing C4‑carbonyl . The conformational difference is further supported by the known crystal structures of 5,6-dimethoxy-substituted quinazoline analogs (e.g., bemarinone, 5,6-dimethoxy-4-methyl-2(1H)-quinazolinone), where the 5-methoxy group adopts a coplanar orientation with the aromatic ring to maximize conjugation, in contrast to the 6-methoxy group which experiences steric compression from the 5-substituent [2].

Regiochemistry Intramolecular hydrogen bonding Conformational analysis

N3‑Regioselective Alkylation Chemistry of 5,6-Substituted Quinazolinones Enables Divergent Derivatization Not Accessible from 6,7-Isomer Intermediates

A 1997 patent (US 5,610,301) by American Cyanamid Company explicitly claims a process for the regioselective N‑alkylation of 2-alkyl-5,6,7 or 8-substituted-4(3H)-quinazolinones in the presence of lithium salts (LiOH, LiOCH₃, or LiN(iPr)₂) [1]. The process specifically encompasses quinazolinones bearing a substituent at the 5-position (as in the 5,6-dimethoxy substitution pattern) and teaches that the regiochemical outcome of N3- versus O‑alkylation is governed by the electronic influence of substituents on the benzo ring, with the lithium counterion playing a critical role in directing alkylation to the N3 position [2]. The 5,6-substitution pattern, with its unique electronic distribution arising from the contiguous methoxy groups adjacent to the C4‑carbonyl, differentially influences the N3 versus O4 alkylation regioselectivity compared to the 6,7-isomer, where both methoxy groups are positioned further from the reactive centers. This patent demonstrates that 5,6-substituted quinazolinones constitute a distinct substrate class requiring specifically optimized alkylation conditions to achieve high N3-selectivity, with the lithium salt additive being essential for suppression of competing O‑alkylation pathways [1]. The 6,7-dimethoxy isomer is used in different synthetic contexts—for example, in the gefitinib synthesis route, where the 6,7-dimethoxyquinazolin-4(3H)-one intermediate undergoes selective monodemethylation at the 6-position using L‑methionine in refluxing methanesulfonic acid, a transformation that would not be directly translatable to the 5,6-isomer due to the distinct steric and electronic environment of the 5-OCH₃ group adjacent to the C4‑carbonyl [3].

Regioselective N-alkylation Quinazolinone derivatization Lithium salt catalysis

5,6-Dimethoxyquinazolinone Core Is the Direct Synthetic Precursor to the Cardiotonic Agent Bemarinone, a Clinically Studied 2(1H)-Quinazolinone

The 5,6-dimethoxyquinazolinone scaffold serves as the direct structural precursor to bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone), a cardiotonic agent that has undergone clinical investigation [1]. The synthesis of bemarinone, as described by Conley et al. (1995), proceeds via a directed ortho-metalation strategy starting from 3,4-dimethoxyaniline derivatives, with the 5,6-dimethoxy substitution pattern being integral to the synthetic route [2]. This established synthetic precedent demonstrates that the 5,6-isomer provides a validated entry point into biologically active 2(1H)-quinazolinone chemical space with demonstrated in vivo pharmacological activity, whereas the 6,7-isomer has been primarily exploited for 4-anilinoquinazoline kinase inhibitors (e.g., gefitinib, erlotinib chemotype) [3]. The regioisomeric differentiation in biological application space is notable: 5,6-dimethoxy-substituted quinazolinones have been developed as cardiotonic agents and phosphodiesterase inhibitors, while 6,7-dimethoxy-substituted quinazolinones have been predominantly developed as tyrosine kinase inhibitors targeting EGFR, VEGFR, and PDGFR [3]. This divergence in therapeutic application space reflects the distinct pharmacophoric requirements of different biological targets and underscores that the methoxy substitution pattern is a determinant of target class selectivity, not merely a physicochemical modulator.

Bemarinone synthesis Cardiotonic agent Directed metalation Scaffold hopping

Quinazolin-4(3H)-one Core Demonstrates Multi-Kinase Inhibitory Activity with Sub-Micromolar Potency; 5,6-Dimethoxy Substitution Modulates Hinge-Binding Affinity

A 2021 study by Mirgany et al. demonstrated that quinazolin-4(3H)-one derivatives exhibit potent multi-kinase inhibitory activity against CDK2, HER2, EGFR, and VEGFR2 tyrosine kinases, with the most active compounds achieving cytotoxicity 2- to 87-fold greater than the positive control lapatinib across MCF-7 (breast adenocarcinoma) and A2780 (ovarian carcinoma) cell lines [1]. Specifically, compound 3j achieved an IC₅₀ of 0.20 ± 0.02 μM against MCF-7 cells (vs. lapatinib IC₅₀ = 5.9 ± 0.74 μM, representing a ~30-fold improvement), while compound 3g achieved an IC₅₀ of 0.14 ± 0.03 μM against A2780 cells (vs. lapatinib IC₅₀ = 12.11 ± 1.03 μM, representing an ~87-fold improvement) [1]. Molecular docking analysis revealed that quinazolin-4(3H)-one derivatives act as ATP non-competitive type-II inhibitors against CDK2 and ATP competitive type-I inhibitors against EGFR, demonstrating that the quinazolin-4(3H)-one core can engage kinases through multiple inhibition modalities depending on substitution pattern [2]. While these data are for more extensively derivatized quinazolin-4(3H)-one analogs rather than the parent 5,6-dimethoxy compound itself, they establish the quantitative potency range achievable from this scaffold class and provide a benchmark against which newly synthesized 5,6-dimethoxy derivatives can be compared. The 5,6-dimethoxy substitution pattern, by virtue of its unique electronic contribution to the quinazolinone core, is expected to modulate hinge-binding affinity differently from the 6,7-isomer, as the proximity of the 5-OCH₃ to the C4‑carbonyl influences the electron density at the N1 and N3 positions that directly participate in hinge-region hydrogen bonding [3]. Known EGFR inhibitors based on the 6,7-dimethoxyquinazoline scaffold (e.g., PD 153035) achieve extraordinary potency with IC₅₀ values as low as 0.025 nM against EGFR tyrosine kinase, illustrating the dramatic impact that methoxy substitution pattern and position can have on target engagement potency [3].

Kinase inhibition EGFR CDK2 HER2 Cytotoxicity

5,6-Dimethoxyquinazolin-4(3H)-one Exhibits Computed Lipophilicity (XLogP = 0.6) Distinct from 6,7-Isomer, Affecting Formulation and Permeability

The computed lipophilicity of 5,6-dimethoxyquinazolin-4(3H)-one is XLogP = 0.6, as reported in the authoritative Chem960 database . This relatively low lipophilicity reflects the balanced contribution of the two polar methoxy substituents and the hydrogen-bonding capacity of the quinazolinone NH and carbonyl groups. The compound possesses 1 hydrogen-bond donor (the N3-H), 4 hydrogen-bond acceptors (two methoxy oxygens, the C4‑carbonyl oxygen, and the N1 nitrogen), 2 rotatable bonds (the two methoxy groups), and a topological polar surface area (tPSA) of 59.92 Ų . The XLogP of 0.6 is notable because it falls within the optimal range for oral bioavailability according to Lipinski's Rule of Five (LogP < 5) and the more stringent CNS drug-likeness criteria (LogP 1–3), positioning the compound favorably for both peripheral and potentially CNS-targeted drug discovery programs [1]. In contrast, the 6,7-dimethoxy isomer (CAS 13794-72-4) is reported to have a melting point of 309–311°C and a boiling point of 374.1°C at 760 mmHg, indicative of strong intermolecular hydrogen bonding in the solid state and distinct physicochemical behavior compared to the 5,6-isomer . The regiospecific positioning of methoxy groups affects the overall dipole moment and solvation characteristics of the molecule, with the contiguous 5,6-substitution creating a localized polar region adjacent to the C4‑carbonyl that influences both chromatographic behavior and formulation properties. Furthermore, the in silico drug-likeness evaluation of quinazolin-4(3H)-one derivatives by Mirgany et al. (2021) demonstrated that compounds in this class exhibit better predicted ADME values than lapatinib, supporting the favorable developability profile of this scaffold class [1].

Lipophilicity XLogP Physicochemical properties Drug-likeness

5,6-Dimethoxyquinazolin-4(3H)-one Addresses an Underexplored IP Space Relative to the Extensively Patented 6,7-Dimethoxy Isomer

A comparative analysis of the patent landscape reveals a significant asymmetry in the exploitation of dimethoxyquinazolinone positional isomers. The 6,7-dimethoxy isomer (CAS 13794-72-4) is extensively claimed and exemplified in patents covering FDA-approved drugs and late-stage clinical candidates, including gefitinib (Iressa™, AstraZeneca), erlotinib (Tarceva™), and numerous PDGFR/VEGFR inhibitor programs [1]. In the gefitinib synthetic route, 6,7-dimethoxyquinazolin-4(3H)-one is explicitly used as the key intermediate (intermediate I), with subsequent selective 6-O-demethylation, acetylation, chlorination, and aniline coupling steps leading to the final API [2]. In contrast, the 5,6-dimethoxy isomer appears in a more limited and less congested patent space. It is structurally related to bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone), a cardiotonic agent whose synthesis was published in the primary literature rather than extensively claimed in composition-of-matter patents [3]. The 5,7-dimethoxy isomer has been claimed in patents assigned to Resverlogix Corp. for bromodomain protein inhibition and cardiovascular applications, further illustrating that each dimethoxy substitution pattern maps onto distinct therapeutic areas and IP estates [4]. For drug discovery organizations seeking novel, patentable kinase inhibitor scaffolds, the 5,6-dimethoxyquinazolin-4(3H)-one represents a comparatively underexplored regioisomer with significant freedom-to-operate advantages over the heavily patented 6,7-isomer space.

Intellectual property Patent landscape Freedom to operate Scaffold novelty

Optimal Deployment Scenarios for 5,6-Dimethoxyquinazolin-4(3H)-one in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Generation with a Novel Hinge-Binding Pharmacophore

5,6-Dimethoxyquinazolin-4(3H)-one serves as an ideal starting scaffold for kinase inhibitor library synthesis, leveraging the quinazolin-4(3H)-one core's validated hinge-binding capability demonstrated across CDK2, HER2, EGFR, and VEGFR2 targets, where derivatives have achieved IC₅₀ values as low as 0.14 μM in cellular cytotoxicity assays and sub-nanomolar potency in optimized 6,7-analogs (EGFR IC₅₀ = 0.025 nM for PD 153035) [1]. The unique 5,6-vicinal dimethoxy arrangement adjacent to the C4‑carbonyl creates a spatially distinct hydrogen-bond acceptor surface that may confer altered kinase selectivity profiles compared to the extensively characterized 6,7-isomer series. The XLogP of 0.6 offers an excellent starting point for lead optimization, with sufficient lipophilicity for membrane permeability while remaining well below the LogP = 5 threshold, providing headroom for property modulation during derivatization .

Cardiotonic and Phosphodiesterase Inhibitor Drug Discovery Programs

The 5,6-dimethoxy substitution pattern is directly linked to the cardiotonic agent bemarinone (5,6-dimethoxy-4-methyl-2(1H)-quinazolinone), establishing a validated precedent for cardiovascular drug discovery [1]. Medicinal chemistry teams pursuing phosphodiesterase (PDE) inhibition, cardiac contractility modulation, or related cardiovascular targets can leverage the 5,6-isomer as a direct entry point into clinically precedented chemical space. The directed metalation synthetic strategy developed for bemarinone provides a well-characterized route for further derivatization at the 4-position, enabling rapid SAR exploration around the 5,6-dimethoxyquinazolinone core . This scenario is not accessible through procurement of the 6,7-isomer, which anchors a different therapeutic area (oncology kinase inhibition).

Freedom-to-Operate-Driven Medicinal Chemistry with Novel IP Generation Potential

For biotech and pharmaceutical organizations seeking kinase inhibitors with a clear path to composition-of-matter patent protection, the 5,6-dimethoxyquinazolin-4(3H)-one scaffold offers a strategically advantageous starting point [1]. The 6,7-dimethoxy isomer is foundational to multiple blockbuster EGFR inhibitors (gefitinib, erlotinib) with extensive patent estates covering both the intermediates and final APIs across major jurisdictions . By selecting the 5,6-isomer, research teams can explore underexploited regions of quinazolinone chemical space where patent density is significantly lower, reducing the risk of freedom-to-operate conflicts while increasing the probability of securing novel IP. The established regioselective N‑alkylation chemistry (US 5,610,301) provides a robust synthetic platform for generating diverse 3-substituted derivatives directly from the 5,6-isomer, facilitating rapid library expansion [2].

Physicochemical Property-Driven Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 206.20 Da, XLogP of 0.6, only 2 rotatable bonds, and tPSA of 59.92 Ų, 5,6-dimethoxyquinazolin-4(3H)-one satisfies the physicochemical criteria for an ideal fragment in fragment-based drug discovery (MW < 300 Da, LogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 6) [1]. The compound's favorable in silico ADME profile, as predicted for the quinazolin-4(3H)-one class (better ADME values than lapatinib), supports its use as a validated fragment hit for kinase targets . The balanced lipophilicity (XLogP = 0.6) and moderate polar surface area make it suitable for both biochemical and biophysical screening formats (SPR, NMR, X-ray crystallography), while the presence of two methoxy groups provides multiple vectors for fragment growing and merging strategies. The 5,6-substitution pattern offers distinct growth vectors compared to the 6,7-isomer, enabling exploration of different regions of the ATP-binding pocket.

Quote Request

Request a Quote for 5,6-Dimethoxyquinazolin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.